molecular formula C11H7ClF6O2S B14039246 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039246
M. Wt: 352.68 g/mol
InChI Key: ZWOWTCAJJUHBDG-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the trifluoromethoxy and trifluoromethylthio substituents is synthesized through electrophilic aromatic substitution reactions.

    Introduction of the propan-2-one moiety: The propan-2-one group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.

    Chlorination: The final step involves the chlorination of the resulting compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in appropriate solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The trifluoromethoxy and trifluoromethylthio groups contribute to its unique binding properties and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-methoxy-2-methylthio)phenyl)propan-2-one: Similar structure but with methoxy and methylthio groups instead of trifluoromethoxy and trifluoromethylthio groups.

    1-Chloro-1-(4-(trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethoxy and trifluoromethylthio groups.

Uniqueness

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-4,9H,1H3

InChI Key

ZWOWTCAJJUHBDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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